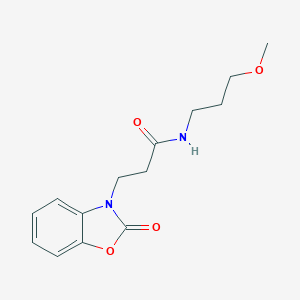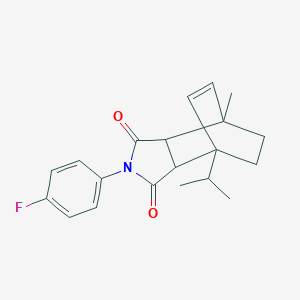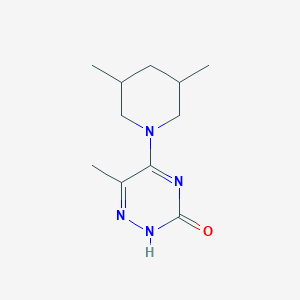![molecular formula C11H17N3O5S B241195 METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B241195.png)
METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amine group, an oxadiazole ring, and a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thioester Group: The thioester group is introduced by reacting the oxadiazole intermediate with a suitable thioesterifying agent, such as methyl thioacetate, under basic conditions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly after deprotection, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Triethylamine, Boc-Cl for protection; trifluoroacetic acid for deprotection.
Major Products
Oxidation: Sulfoxides, sulfones
Propiedades
Fórmula molecular |
C11H17N3O5S |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H17N3O5S/c1-11(2,3)19-9(16)12-5-7-13-14-10(18-7)20-6-8(15)17-4/h5-6H2,1-4H3,(H,12,16) |
Clave InChI |
VXYVNJWIACADLJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)




![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)

![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)


![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)


![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
